Sant-1

Übersicht

Beschreibung

SANT-1 ist ein zellgängiger Antagonist, der direkt an den Smoothened-Rezeptor bindet und den Sonic-Hedgehog-Signalweg inhibiert. Diese Verbindung hat aufgrund ihrer Fähigkeit, die Tumorentstehung zu blockieren und die Zelldifferenzierung zu fördern, ein großes Potenzial in der Krebsforschung und der Stammzellbiologie gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

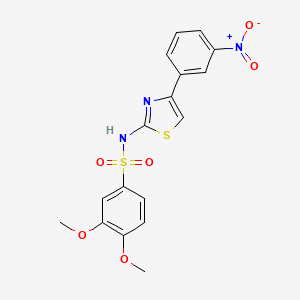

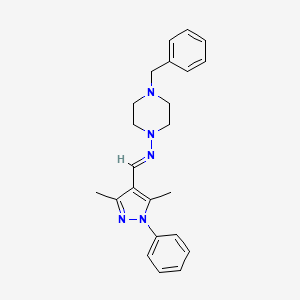

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kondensation von 4-Benzyl-1-Piperazin mit 3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-carbaldehyd beinhalten. Die Reaktion findet typischerweise in Gegenwart eines geeigneten Lösungsmittels wie Dimethylsulfoxid (DMSO) oder Ethanol unter kontrollierten Temperatur- und pH-Bedingungen statt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs unter Gewährleistung hoher Reinheit und Ausbeute. Die Verbindung wird üblicherweise in kristalliner Form hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten. Der Produktionsprozess beinhaltet strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass die Reinheit der Verbindung über 98% liegt .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft hauptsächlich Bindungsreaktionen mit dem Smoothened-Rezeptor und hemmt dessen Aktivität. Unter Standardlaborbedingungen kommt es typischerweise nicht zu Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Das primäre Reagenz, das bei der Synthese von this compound verwendet wird, ist 3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-carbaldehyd. Die Reaktionsbedingungen umfassen die Verwendung von Lösungsmitteln wie DMSO und Ethanol, und die Reaktionen werden bei kontrollierten Temperaturen durchgeführt, um eine optimale Ausbeute zu gewährleisten .

Hauptprodukte

Das Hauptprodukt der Synthese ist this compound selbst, das in kristalliner Form erhalten wird. Die Verbindung wird dann gereinigt, um einen Reinheitsgrad von 98% oder höher zu erreichen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Es blockiert den Sonic-Hedgehog-Signalweg, was zu einer Hemmung der Tumorentstehung und -proliferation in Krebszellen führt.

Stammzellbiologie: This compound fördert die Differenzierung von Betazellen aus menschlichen embryonalen Stammzellen, wodurch es in der regenerativen Medizin wertvoll wird.

Zellsignalstudien: Es wird verwendet, um den Sonic-Hedgehog-Signalweg und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch direkte Bindung an den Smoothened-Rezeptor, einen Schlüsselbestandteil des Sonic-Hedgehog-Signalwegs. Durch die Hemmung dieses Rezeptors blockiert this compound den Signalweg effektiv und verhindert die Aktivierung von nachgeschalteten Zielen, die an der Zellproliferation und -differenzierung beteiligt sind .

Wissenschaftliche Forschungsanwendungen

SANT-1 has a wide range of applications in scientific research:

Cancer Research: It blocks the Sonic Hedgehog signaling pathway, leading to the inhibition of tumorigenesis and proliferation in cancer cells.

Stem Cell Biology: This compound promotes the differentiation of beta cells from human embryonic stem cells, making it valuable in regenerative medicine.

Cell Signaling Studies: It is used to study the Sonic Hedgehog signaling pathway and its role in various biological processes.

Wirkmechanismus

Target of Action

Sant-1 is a potent antagonist that directly binds to the Smoothened (Smo) receptor . Smo is a key component of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tumorigenesis .

Mode of Action

this compound interacts with its primary target, the Smo receptor, by binding directly to it . This binding inhibits the activation of the Sonic Hedgehog (Shh) signaling pathway . The inhibition occurs with equal potency for both wild type and oncogenic Smo .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . By inhibiting Smo, this compound prevents the activation of this pathway, thereby affecting downstream signaling events. This can lead to changes in cell differentiation and proliferation .

Result of Action

The inhibition of the Hedgehog signaling pathway by this compound has several molecular and cellular effects. For instance, it has been shown to promote beta cell differentiation from human embryonic stem cells . In the context of cancer research, this compound has been found to block the Hedgehog signaling pathway, leading to the inhibition of tumorigenesis and proliferation in cancer lung cells .

Biochemische Analyse

Biochemical Properties

Sant-1 interacts with Smoothened (Smo), a key protein in the Shh signaling pathway . By binding directly to Smo, this compound inhibits the Shh signaling pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it promotes beta cell differentiation from human embryonic stem cells . In cancer research, this compound blocks the hedgehog signaling pathway leading to inhibition of tumorigenesis and proliferation in lung cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves direct binding to Smoothened (Smo), thereby inhibiting the Sonic Hedgehog (Shh) signaling pathway . This binding interaction with Smo leads to changes in gene expression and impacts cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are also areas of active research. While specific dosage effects have not been detailed in the available literature, it is known that this compound has significant effects on cellular processes at the molecular level .

Metabolic Pathways

This compound is involved in the Shh signaling pathway, interacting with key enzymes and proteins such as Smo

Transport and Distribution

Given its role in the Shh signaling pathway, it is likely that this compound interacts with various transporters and binding proteins .

Subcellular Localization

Given its role in the Shh signaling pathway, it is likely that this compound is directed to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SANT-1 is synthesized through a series of chemical reactions involving the condensation of 4-benzyl-1-piperazine with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The reaction typically occurs in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. The compound is usually produced in crystalline form and stored at low temperatures to maintain stability. The production process includes rigorous quality control measures to ensure the compound’s purity is above 98% .

Analyse Chemischer Reaktionen

Types of Reactions

SANT-1 primarily undergoes binding reactions with the Smoothened receptor, inhibiting its activity. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions

The primary reagent used in the synthesis of this compound is 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The reaction conditions include the use of solvents like DMSO and ethanol, and the reactions are carried out at controlled temperatures to ensure optimal yield .

Major Products

The major product of the synthesis is this compound itself, which is obtained in a crystalline form. The compound is then purified to achieve a purity level of 98% or higher .

Vergleich Mit ähnlichen Verbindungen

SANT-1 ist einzigartig in seiner hohen Affinität zum Smoothened-Rezeptor und seinen starken inhibitorischen Wirkungen auf den Sonic-Hedgehog-Signalweg. Ähnliche Verbindungen umfassen:

Cyclopamin: Ein weiterer Smoothened-Rezeptor-Antagonist, jedoch mit unterschiedlichen Bindungseigenschaften und Potenz.

GANT61: Hemmt den Sonic-Hedgehog-Signalweg durch das Abzielen auf nachgeschaltete Komponenten.

This compound zeichnet sich durch seine hohe Spezifität und Potenz bei der Hemmung des Smoothened-Rezeptors aus, was es zu einem wertvollen Werkzeug sowohl in der Krebsforschung als auch in der Stammzellbiologie macht .

Eigenschaften

IUPAC Name |

(E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOORCIAZMIWALX-JJIBRWJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425965 | |

| Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304909-07-7 | |

| Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of SANT-1?

A1: this compound directly targets the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with SMO?

A2: this compound acts as an antagonist of SMO, binding to the receptor and inhibiting its activation. [, , , , , , , , , , , , , , , , , , , , , ] Specifically, it has been shown to bind within the 7-transmembrane (7TM) domain of SMO, potentially at a site distinct from that of the naturally occurring antagonist, cyclopamine. [, , , , , ]

Q3: What are the downstream consequences of this compound binding to SMO?

A3: By inhibiting SMO, this compound effectively blocks the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , ] This inhibition leads to a decrease in the expression of Hh target genes, including GLI1 and PTCH1. [, , , , , , ] Ultimately, this can result in decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in Hh-dependent cancers. [, , , , , , , , , , ]

Q4: Can this compound influence SMO localization?

A4: Yes, while some SMO antagonists like cyclopamine and jervine force SMO translocation to the primary cilium, this compound has been shown to abrogate this translocation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H23N3, and its molecular weight is 305.42 g/mol. (Information derived from chemical structure, not explicitly stated in provided abstracts).

Q6: Is there any available spectroscopic data for this compound?

A6: The provided abstracts do not contain specific spectroscopic data for this compound.

Q7: Is there information on the material compatibility and stability of this compound?

A7: The provided research abstracts do not offer detailed information about the material compatibility or stability of this compound under various conditions.

Q8: Does this compound exhibit any catalytic properties?

A8: this compound is primarily recognized as a small-molecule inhibitor and does not appear to have intrinsic catalytic properties based on the provided research.

Q9: Have computational methods been employed to study this compound?

A9: Yes, molecular docking studies have been used to investigate the binding mode of this compound to the SMO receptor. [] This approach helps visualize and understand the specific interactions between this compound and its target at the molecular level.

Q10: What is known about the stability and formulation of this compound?

A10: The provided research abstracts do not offer detailed insights into the stability of this compound under various conditions or specific formulation strategies employed.

Q11: Is there information available regarding SHE regulations, pharmacokinetics, toxicology, and safety of this compound?

A11: The provided research abstracts primarily focus on the molecular mechanisms and in vitro efficacy of this compound. Specific details regarding SHE regulations, PK/PD properties, toxicology profiles, long-term effects, and safety aspects are not discussed in these abstracts.

Q12: What is known about drug delivery strategies, biomarkers, analytical methods, environmental impact, and alternatives for this compound?

A12: The provided research abstracts primarily focus on the fundamental biological activity of this compound. Information concerning specific drug delivery strategies, potential biomarkers for treatment response, detailed analytical methods for quantification, environmental impact assessment, or potential alternatives to this compound is not covered in these abstracts.

Q13: What cell lines have shown sensitivity to this compound in vitro?

A14: this compound has demonstrated efficacy in inhibiting the growth of various cancer cell lines in vitro, including: * Pancreatic cancer cell lines: Panc-1 and BxPC-3. [] * Non-small cell lung cancer (NSCLC) cells with acquired resistance to EGFR-TKIs. [] * Glioblastoma cells. [, ] * Medulloblastoma cells. [] * Basal cell carcinoma (BCC) cells. [, ]

Q14: What in vitro effects have been observed with this compound treatment?

A15: this compound has shown the following effects in various in vitro studies: * Suppression of cell proliferation and colony formation. [, , , , , , ] * Induction of apoptotic cell death. [, , , ] * Cell cycle arrest in the G0/G1 phase. [] * Induction of differentiation in specific cell types, such as ductal epithelial differentiation in pancreatic cancer cells. [] * Downregulation of Hedgehog target gene expression (e.g., GLI1, PTCH1). [, , , , , , ] * Inhibition of cell migration. []

Q15: What animal models have been used to study this compound?

A16: The following animal models have been employed in this compound research: * Mouse model of acute myocardial infarction (AMI). [] * Xenograft models of AML. [] * Mouse models of medulloblastoma (SmoA1/SmoA1 and Math1-creER; Ptc1 fl/fl mice). [] * Mouse model of bladder cancer (orthotopic model). [] * Immunodeficient mice for transplantation of pancreatic progenitors. []

Q16: What in vivo effects have been observed with this compound treatment?

A17: this compound has demonstrated the following in vivo effects: * Improvement in cardiac function and myocardial remodeling in a mouse model of AMI. [] * Reduction of apoptosis in myocardial cells after AMI. [] * Reduction in leukemic burden in xenograft models of AML. [] * Suppression of medulloblastoma formation in genetically engineered mouse models. [] * Inhibition of tumor growth in a mouse model of bladder cancer. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B1680687.png)

![N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide](/img/structure/B1680689.png)

![3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680691.png)

![9-Imidazol-1-yl-8-nitro-2,3,5,6-tetrahydro-[1,2,4]triazolo[1,5-c]quinazoline-2,5-dione](/img/structure/B1680692.png)

![3-bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine](/img/structure/B1680693.png)

![4-{3-[6-(3-5-Benzo[1,3]dioxolyl-5-thiophen-3-ylphenoxy)hexyl]-2-(2-carboxyethyl)phenoxy}butyric Acid](/img/structure/B1680695.png)

![1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol](/img/structure/B1680697.png)